3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Overview
Description
GAT211 is a synthetic organic compound that functions as an agonist and positive allosteric modulator of the cannabinoid receptor 1. It is a racemic mixture of two enantiomers, GAT228 and GAT229, each contributing different components to GAT211’s molecular pharmacology . GAT228 provides partial agonist activity, while the positive allosteric modulator activity resides with GAT229 .
Mechanism of Action
Target of Action
GAT211, also known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, primarily targets the Cannabinoid 1 Receptor (CB1R) . The CB1R is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
GAT211 acts as a positive allosteric modulator (PAM) of the CB1R . This means that it enhances the receptor’s response to its natural ligands, such as endocannabinoids. Specifically, GAT211 activates cAMP and β-arrestin2 with EC50 values of 260 nM and 650 nM, respectively . This modulation of CB1R can be used for neuropathic and/or inflammatory pain research .
Biochemical Pathways
The CB1R is part of the endocannabinoid system, which plays a key role in regulating neurotransmission. When GAT211 modulates the CB1R, it affects the downstream signaling pathways associated with this receptor. For instance, GAT211 has been shown to limit dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells .
Result of Action
GAT211’s modulation of the CB1R has several molecular and cellular effects. For instance, it has been shown to suppress pathological pain without producing tolerance or dependence . In addition, GAT211 has been found to have potential antipsychotic effects, as it can reduce psychiatric behavioral phenotypes and block hyperdopaminergic signaling associated with these behaviors .
Action Environment
The action of GAT211 can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its efficacy. In one study, when GAT211 was co-administered into the periaqueductal gray (PAG) with DAMGO, a mu-opioid receptor agonist, it antagonized the anti-nociceptive effects of DAMGO in morphine-withdrawn rats . This suggests that the action of GAT211 can be significantly influenced by the presence of other substances in the body.
Biochemical Analysis
Biochemical Properties
GAT211 interacts with the CB1R, a G protein-coupled receptor found in the central and peripheral nervous system . It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligands . The EC50 values for GAT211’s activation of cAMP and β-arrestin2 are 260 nM and 650 nM, respectively .
Cellular Effects
GAT211 has been shown to influence cell function by modulating the activity of the CB1R . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, GAT211 has been shown to limit dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells .
Molecular Mechanism
The molecular mechanism of GAT211 involves its binding to the CB1R, leading to changes in the receptor’s conformation and enhancing its response to endogenous cannabinoids . This can result in changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, GAT211 has been observed to have a stable half-life in human and rat liver microsomes
Dosage Effects in Animal Models
In animal models, GAT211 has been shown to dose-dependently reduce locomotor activity . At a dose of 3.0 mg/kg, GAT211 prevented hyperlocomotion caused by MK-801, a non-competitive NMDA receptor antagonist .
Metabolic Pathways
Given its interaction with the CB1R, it is likely that GAT211 may influence endocannabinoid metabolism .
Transport and Distribution
Given its lipophilic nature, it is likely to passively diffuse across cell membranes .
Subcellular Localization
Given its interaction with the CB1R, it is likely to be found in regions of the cell where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
GAT211 is synthesized through a series of chemical reactions involving the formation of indole derivatives. The compound is typically prepared by dissolving it in a vehicle of ethanol, kolliphor, and saline at a ratio of 1:1:6 . The solution is then injected at a specific volume for experimental purposes .
Industrial Production Methods
The industrial production of GAT211 involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is available in various quantities, ranging from milligrams to grams, and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
GAT211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: GAT211 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
GAT211 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of positive allosteric modulation on cannabinoid receptors.
Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors.
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): A well-known cannabinoid receptor agonist with psychoactive effects.
Uniqueness of GAT211
GAT211 is unique in its ability to amplify the therapeutic effects of endocannabinoids without causing the negative side effects associated with psychoactivity or tolerance . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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